molecular formula C13H19NO B15240834 N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine

N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine

Cat. No.: B15240834
M. Wt: 205.30 g/mol
InChI Key: DBBOTRDTDIDQRQ-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine is an organic compound characterized by the presence of a dimethylphenyl group attached to a methyloxolan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2,5-dimethylphenylamine with an appropriate oxirane derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and subsequent formation of the desired amine product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized amine compounds .

Scientific Research Applications

N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For example, the compound may bind to enzymes or receptors, altering their function and triggering downstream effects .

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)thiourea: Shares the dimethylphenyl group but has a thiourea moiety instead of the methyloxolan-3-amine.

    2,5-Dimethylphenyl isocyanate: Contains the same aromatic ring but with an isocyanate group.

Uniqueness

N-(2,5-Dimethylphenyl)-2-methyloxolan-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C13H19NO/c1-9-4-5-10(2)13(8-9)14-12-6-7-15-11(12)3/h4-5,8,11-12,14H,6-7H2,1-3H3

InChI Key

DBBOTRDTDIDQRQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

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